Bienvenue dans la boutique en ligne BenchChem!

P 22077

USP7 inhibitor potency EC50

P 22077 is the covalent USP7/USP47 inhibitor of choice for translational oncology. Unlike broader DUB inhibitors, it exhibits a clean selectivity window (>50 µM against 14+ DUBs) and validated in vivo antitumor activity in neuroblastoma and melanoma xenografts. It uniquely synergizes with doxorubicin/etoposide to overcome chemoresistance in p53-wildtype contexts, a differentiation not met by analogs like FT671 or PR-619. For reliable p53-axis research and combination therapy studies, order high-purity P 22077.

Molecular Formula C12H7F2NO3S2
Molecular Weight 315.3 g/mol
CAS No. 1247819-59-5
Cat. No. B612074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameP 22077
CAS1247819-59-5
SynonymsP22077;  P-22077;  P 22077.
Molecular FormulaC12H7F2NO3S2
Molecular Weight315.3 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C(S1)SC2=C(C=C(C=C2)F)F)[N+](=O)[O-]
InChIInChI=1S/C12H7F2NO3S2/c1-6(16)11-5-9(15(17)18)12(20-11)19-10-3-2-7(13)4-8(10)14/h2-5H,1H3
InChIKeyRMAMGGNACJHXHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





P 22077 (CAS 1247819-59-5) – USP7/USP47 Inhibitor Procurement and Baseline Characterization


P 22077 is a cell-permeable small molecule that functions as a selective inhibitor of the deubiquitinating enzymes (DUBs) ubiquitin-specific protease 7 (USP7) and USP47 [1]. The compound exhibits an EC50/IC50 of approximately 8.0–8.6 µM for USP7 and 8.74 µM for USP47 . P 22077 is an analog of the earlier-discovered USP7 inhibitor P5091, and it displays negligible activity against a range of other DUBs and proteases (e.g., DEN1, SENP2core) at concentrations exceeding 50 µM . The compound has been utilized in numerous preclinical oncology studies to investigate the USP7-HDM2-p53 axis and has demonstrated in vivo antitumor efficacy in multiple xenograft models [2].

Why P 22077 Cannot Be Casually Substituted with Other USP7 Inhibitors or Broad-Spectrum DUB Probes


USP7 inhibitors constitute a chemically and mechanistically heterogeneous class; compounds differ markedly in potency, selectivity profile, binding mode (covalent vs. non-covalent), and cellular target engagement [1]. P 22077 exhibits a unique combination of moderate USP7/USP47 dual inhibition with an established covalent modification of the catalytic cysteine, a property not shared by all analogs [2]. Furthermore, in vivo data demonstrate that P 22077 induces tumor growth inhibition and synergizes with standard-of-care chemotherapeutics in specific p53-wildtype contexts—effects that cannot be assumed for other USP7 inhibitors with differing selectivity or potency ranges [3][4]. Substituting P 22077 with a broader DUB inhibitor (e.g., PR-619) or a more potent but structurally distinct USP7 inhibitor (e.g., FT671) will fundamentally alter the experimental outcome due to differences in target engagement, off-target profiles, and downstream signaling modulation.

Quantitative Differentiation Evidence for P 22077 Relative to USP7 Inhibitor Comparators


Potency for USP7 Inhibition: P 22077 vs. Direct Analog P5091

P 22077 is an analog of the earlier USP7 inhibitor P5091 . In enzyme inhibition assays, P 22077 exhibits an EC50 of 8.6 µM for USP7 , whereas P5091 demonstrates a moderately higher potency with an EC50 of 4.2 µM . Although P5091 is approximately 2-fold more potent, P 22077 offers a distinct chemical structure that has been extensively validated in vivo across multiple cancer models, providing a well-characterized alternative for researchers requiring a tool compound with a different potency window .

USP7 inhibitor potency EC50

Selectivity Profile: P 22077 vs. Broad-Spectrum DUB Inhibitor PR-619

P 22077 exhibits a defined selectivity profile, showing no significant inhibition (EC50 > 50 µM) against a panel of 14 isopeptidases and other proteases, including DEN1 and SENP2core [1]. In contrast, the small molecule PR-619 functions as a broad-range DUB inhibitor with activity against multiple DUBs [2]. This selectivity distinction is critical for experiments aiming to attribute cellular phenotypes specifically to USP7/USP47 inhibition rather than to pan-DUB effects.

selectivity DUB panel off-target

Mechanism of Action: Covalent Modification of USP7 by P 22077

Biochemical and structural studies reveal that P 22077 covalently modifies the catalytic cysteine (Cys223) of USP7, inducing a conformational rearrangement of the active site [1]. This covalent, irreversible inhibition contrasts with non-covalent inhibitors like FT671 (IC50 = 52 nM, Kd = 65 nM) [2]. The covalent binding mode may confer prolonged target engagement in cellular contexts, a property distinct from reversible inhibitors.

covalent inhibitor mechanism active site

In Vivo Antitumor Efficacy: P 22077 in Orthotopic Neuroblastoma Model

In an orthotopic neuroblastoma mouse model, treatment with P 22077 significantly inhibited the xenograft growth of three neuroblastoma cell lines [1]. Furthermore, P 22077 augmented the cytotoxic effects of standard chemotherapeutic agents doxorubicin and etoposide in neuroblastoma cells with an intact USP7-HDM2-p53 axis [2]. This in vivo validation and chemosensitization effect provides a crucial differentiator from tool compounds lacking robust animal model data.

in vivo neuroblastoma xenograft

Chemosensitization: P 22077 Enhances Doxorubicin and Etoposide Cytotoxicity

P 22077 significantly augmented the cytotoxic effects of doxorubicin and etoposide in neuroblastoma cells with an intact USP7-HDM2-p53 axis [1]. Additionally, P 22077 was able to sensitize chemoresistant LA-N-6 neuroblastoma cells to chemotherapy [2]. This chemosensitization property is a key functional differentiator that may guide experimental design in combination therapy studies, and it is not a universal feature shared by all USP7 inhibitors.

chemosensitization synergy neuroblastoma

Optimal Scientific and Preclinical Application Scenarios for P 22077 Procurement


Investigating p53-Mediated Apoptosis in USP7-HDM2-p53 Axis-Dependent Cancers

P 22077 is ideally suited for studies aiming to reactivate the tumor suppressor p53 in cancer cells harboring wild-type p53 and an intact USP7-HDM2-p53 signaling axis. The compound potently induces apoptosis in this context, as demonstrated in neuroblastoma and melanoma models [1][2]. Researchers can utilize P 22077 to dissect the role of USP7 in p53 stabilization and to evaluate the therapeutic potential of USP7 inhibition in p53-proficient tumors.

Preclinical In Vivo Efficacy Studies in Neuroblastoma and Melanoma Xenograft Models

Given its validated in vivo antitumor activity in orthotopic neuroblastoma and melanoma xenograft models [3][4], P 22077 is the reagent of choice for translational studies aiming to recapitulate these findings or to explore combination regimens. The established in vivo dosing and tolerability profiles reduce the barrier to initiating animal studies.

Combination Therapy Research with Standard Chemotherapeutics

P 22077 has been shown to significantly augment the cytotoxic effects of doxorubicin and etoposide in neuroblastoma cells and to sensitize chemoresistant cells [5]. This makes it a valuable tool for combination therapy research, enabling scientists to investigate the mechanistic basis of chemosensitization and to explore rational drug combinations for cancer treatment.

Target Validation and Mechanistic Studies of USP7/USP47 Dual Inhibition

P 22077's profile as a dual USP7/USP47 inhibitor with a defined selectivity window (EC50 > 50 µM against 14 other isopeptidases) [6] makes it a precise tool for validating the biological functions of these two closely related DUBs. It is particularly useful in experiments where pan-DUB inhibitors like PR-619 would introduce confounding variables.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for P 22077

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.